3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea (CAS 883107-36-6) is a specialized asymmetric tyramine-urea building block utilized in the synthesis of transmembrane ion transporters and receptor modulators. By incorporating an N-ethyl substituent, this compound provides a precise balance of lipophilicity and steric bulk that differentiates it from simpler methyl or unsubstituted analogs. For industrial and medicinal chemistry procurement, it serves as a critical precursor where the phenolic hydroxyl group remains available for downstream functionalization, while the ethyl-urea moiety dictates the molecule's overall solubility, metabolic stability, and membrane-partitioning behavior [1].
Substituting 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea with its methyl (N-methyl) or propyl (N-propyl) analogs fundamentally alters both processability and end-product performance. In transmembrane H+/Cl- co-transport models and receptor binding assays, the N-ethyl group provides a specific steric volume that dictates membrane insertion depth and prevents rapid enzymatic N-dealkylation. Furthermore, from a manufacturing standpoint, the N-ethyl substitution disrupts the highly ordered hydrogen-bonding networks typical of unsubstituted ureas, significantly enhancing solubility in polar aprotic solvents and ensuring reproducible yields during downstream phenolic coupling reactions [1].
The asymmetric N-ethyl substitution disrupts the rigid intermolecular hydrogen-bonding lattice characteristic of unsubstituted tyramine ureas. Quantitative solubility profiling demonstrates that 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea achieves a solubility of >50 mg/mL in DMF at 25°C, compared to <15 mg/mL for the unsubstituted 1-[2-(4-hydroxyphenyl)ethyl]urea baseline. This enhanced solubility is critical for maintaining homogeneous reaction conditions during downstream O-alkylation or cross-coupling of the phenolic hydroxyl group [1].
| Evidence Dimension | Solubility in DMF at 25°C |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | Unsubstituted urea analog (<15 mg/mL) |
| Quantified Difference | >3.3-fold increase in solubility |
| Conditions | Standard ambient temperature and pressure, DMF solvent |
Higher solubility in standard coupling solvents directly translates to higher yields, fewer side reactions, and improved scalability in industrial synthesis.
In the development of tyramine-urea conjugates for H+/Cl- co-transport, the alkyl chain length on the urea nitrogen strictly governs the molecule's partition coefficient (LogP). The N-ethyl derivative exhibits an optimized calculated LogP increase of approximately +0.5 units over the N-methyl analog. This specific lipophilic enhancement allows the resulting ionophore constructs to achieve optimal insertion into phospholipid bilayers without suffering from the excessive aqueous insolubility and aggregation observed in N-butyl or N-phenyl derivatives [1].
| Evidence Dimension | Lipophilicity (ΔLogP) |
| Target Compound Data | Optimized membrane partitioning range |
| Comparator Or Baseline | N-methyl analog (sub-optimal partitioning, -0.5 LogP) and N-butyl analog (aggregation-prone) |
| Quantified Difference | ~0.5 LogP unit increase vs. methyl analog |
| Conditions | Phospholipid bilayer partition modeling |
Procuring the exact N-ethyl precursor ensures the final synthesized ionophores or modulators achieve the necessary membrane permeability without aggregation.
The thermal behavior of alkyl-substituted tyramine ureas is highly dependent on the N-substituent. Differential Scanning Calorimetry (DSC) indicates that the N-ethyl derivative possesses a lower, more accessible melting point range compared to the highly crystalline N-methyl and unsubstituted analogs. This reduced melting transition facilitates melt-phase processing and formulation compatibility, while maintaining a high onset of thermal degradation (>220°C), ensuring it survives harsh downstream synthetic conditions [1].
| Evidence Dimension | Melting point and thermal processing window |
| Target Compound Data | Accessible melting point with >220°C degradation onset |
| Comparator Or Baseline | Unsubstituted analog (higher melting point, narrower processing window) |
| Quantified Difference | Broader liquid-phase processing window prior to degradation |
| Conditions | Differential Scanning Calorimetry (DSC) at 10°C/min |
A lower melting point combined with high thermal stability allows for more versatile, solvent-free or high-temperature reaction conditions during scale-up.
Building directly on its optimized lipophilicity, 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea is the ideal building block for synthesizing advanced tyramine-urea conjugates used in synthetic ion channel research. The N-ethyl group ensures the final constructs partition efficiently into lipid bilayers without aggregating, a critical requirement for effective ionophore performance [1].
Due to its enhanced solubility in polar aprotic solvents like DMF (>50 mg/mL) compared to unsubstituted ureas, this compound is the preferred tyramine-urea scaffold for automated or high-throughput solution-phase library synthesis. It prevents line-clogging and ensures homogeneous reaction kinetics during O-alkylation or cross-coupling steps [2].
The compound is highly suited for the development of targeted receptor antagonists. The specific steric bulk of the N-ethyl group provides a defined binding pocket fit and improved metabolic stability against N-dealkylation compared to methyl analogs, while the free phenolic hydroxyl allows for diverse downstream functionalization [3].